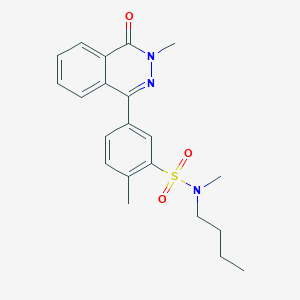![molecular formula C15H15N3O3 B11580609 N'-{[2-(4-methylphenoxy)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B11580609.png)
N'-{[2-(4-methylphenoxy)acetyl]oxy}pyridine-4-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{[2-(4-methylphenoxy)acetyl]oxy}pyridine-4-carboximidamide is a complex organic compound that features a pyridine ring substituted with a carboximidamide group and an acetoxy group linked to a 4-methylphenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[2-(4-methylphenoxy)acetyl]oxy}pyridine-4-carboximidamide typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of 4-methylphenol with chloroacetyl chloride to form 2-(4-methylphenoxy)acetyl chloride. This intermediate is then reacted with pyridine-4-carboximidamide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N’-{[2-(4-methylphenoxy)acetyl]oxy}pyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The methyl group on the phenoxy moiety can be oxidized to form a carboxylic acid derivative.
Reduction: The carboximidamide group can be reduced to form the corresponding amine.
Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include:
- Carboxylic acid derivatives from oxidation.
- Amines from reduction.
- Various substituted derivatives from nucleophilic substitution.
科学的研究の応用
N’-{[2-(4-methylphenoxy)acetyl]oxy}pyridine-4-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of N’-{[2-(4-methylphenoxy)acetyl]oxy}pyridine-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes.
類似化合物との比較
Similar Compounds
N’-{[2-(4-chlorophenoxy)acetyl]oxy}pyridine-4-carboximidamide: Similar structure but with a chlorine substituent instead of a methyl group.
N’-{[2-(4-methoxyphenoxy)acetyl]oxy}pyridine-4-carboximidamide: Similar structure but with a methoxy substituent instead of a methyl group.
Uniqueness
N’-{[2-(4-methylphenoxy)acetyl]oxy}pyridine-4-carboximidamide is unique due to the presence of the 4-methylphenoxy moiety, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity, potentially improving the compound’s ability to cross cell membranes and interact with intracellular targets.
特性
分子式 |
C15H15N3O3 |
|---|---|
分子量 |
285.30 g/mol |
IUPAC名 |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C15H15N3O3/c1-11-2-4-13(5-3-11)20-10-14(19)21-18-15(16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H2,16,18) |
InChIキー |
RFYHWGNPTYCAET-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N |
正規SMILES |
CC1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=NC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide](/img/structure/B11580527.png)
![3-methyl-N-(4-methylbenzyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580528.png)
![6-(3-chloro-4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580529.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B11580537.png)
![{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate](/img/structure/B11580539.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11580540.png)
![2-[3-(Dimethylamino)propyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580552.png)
![13-piperidin-1-yl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11580563.png)
![{3-[(E)-{(2E)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid](/img/structure/B11580568.png)
![N-[2-(benzylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11580577.png)

![3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methyl-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B11580594.png)
![3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11580595.png)
![(3E)-3-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11580603.png)
